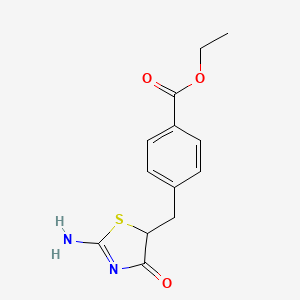

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate

Description

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate is a heterocyclic compound featuring a thiazolidinone core substituted with an imino (NH) and oxo (C=O) group at positions 2 and 4, respectively. The thiazolidinone ring is connected via a methylene (-CH₂-) linker to a para-substituted ethyl benzoate ester. Its synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions, as evidenced by procedures incorporating triazole or benzylidene moieties .

Properties

IUPAC Name |

ethyl 4-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-12(17)9-5-3-8(4-6-9)7-10-11(16)15-13(14)19-10/h3-6,10H,2,7H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQDNVYOYSRAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate typically involves a multi-component reaction. One common method includes the coupling of amines, isothiocyanates, and diethyl but-2-ynedioates. This reaction is carried out under controlled conditions to ensure high yield and purity . Another approach involves the use of green chemistry techniques, which focus on atom economy and cleaner reaction profiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of nano-catalysis and other advanced techniques can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its neuroprotective and anti-inflammatory activities.

Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved by interacting with specific proteins and enzymes involved in cell death pathways . Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

The structural and functional diversity of thiazolidinone derivatives allows for extensive comparisons. Below is an analysis of key analogs, categorized by modifications to the thiazolidinone core, substituents, and linker regions.

Modifications to the Thiazolidinone Core

a) Dioxothiazolidinone Derivatives

- Example: (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (). Structural Features: Replaces the 2-imino and 4-oxo groups with two oxo groups (2,4-dioxo). Enhanced electron-withdrawing effects from dual oxo groups may increase electrophilicity, influencing reactivity and stability.

b) Thioxo Substitution

- Example: (Z)-5-benzylidene-2-thioxothiazolidin-4-one (). Structural Features: Substitutes 2-imino with a thioxo (C=S) group. Impact: The thioxo group increases lipophilicity and may enhance membrane permeability. However, reduced hydrogen-bond donor capacity could weaken interactions with polar enzyme active sites.

Substituent Variations on the Thiazolidinone Ring

a) Benzamido and Methoxy-Oxoethylidene Substituents

- Example: Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j) (). Structural Features: Incorporates a benzamido group at position 2 and a methoxy-oxoethylidene moiety at position 5.

b) Chloro-Methoxy-Propargyloxy Benzylidene Substituents

- Example: Ethyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate (). Structural Features: A benzylidene group substituted with chloro, methoxy, and propargyloxy moieties. Impact: The propargyloxy group introduces alkyne functionality for further conjugation (e.g., click chemistry). Chloro and methoxy substituents enhance lipophilicity and may improve blood-brain barrier penetration.

Linker Modifications

- Example: Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate (). Structural Features: Replaces the methylene linker with an acetamido (-NHCOCH₂-) group. Impact: The acetamido linker increases molecular flexibility and introduces additional hydrogen-bonding sites. This could enhance solubility but may reduce metabolic stability due to protease susceptibility.

Biological Activity

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate, a thiazolidine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of its biological activity.

Synthesis of this compound

The compound is synthesized via a heterocyclization process involving thioureas and dimethyl acetylenedicarboxylate (DMAD). The reaction occurs in dry methanol without a catalyst, yielding various derivatives with potential biological applications. Characterization techniques such as FTIR and NMR spectroscopy confirm the structural integrity of the synthesized compounds, indicating the presence of functional groups essential for biological activity .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thiazolidine derivatives, including this compound. For instance, derivatives exhibited IC50 values indicating strong antioxidant activity compared to standard ascorbic acid. The most active derivative demonstrated an IC50 of 9.18 µg/mL, showcasing significant potential for therapeutic applications in oxidative stress-related conditions .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives possess selective cytotoxicity towards HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 14.9 µM. Notably, some compounds demonstrated higher cytotoxicity than cisplatin, a standard chemotherapeutic agent .

The mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways. This suggests that this compound may serve as a lead compound in developing new anticancer therapies .

Enzyme Inhibition

This compound has also shown promise as an inhibitor of aldehyde reductase (ALR1 and ALR2). Compounds derived from this structure exhibited IC50 values as low as 0.02 µM for ALR1, indicating potent enzyme inhibition which could be beneficial in managing diabetic complications related to aldose reductase activity .

Case Studies

- Anticancer Evaluation : A study conducted on a series of thiazolidine derivatives found that one derivative exhibited an IC50 of 1.003 µM against MCF-7 breast cancer cells, highlighting the potential for these compounds in cancer therapy .

- Enzyme Kinetics : Molecular docking studies have elucidated the interaction between synthesized compounds and target enzymes, confirming non-competitive inhibition mechanisms against mushroom tyrosinase with promising Ki values .

Data Summary Table

| Activity | IC50 Value (µM) | Cell Line/Target |

|---|---|---|

| Antioxidant Activity | 9.18 | Various (compared to ascorbic acid) |

| Cytotoxicity (HeLa) | 8.5 - 14.9 | HeLa Cells |

| Cytotoxicity (K562) | 8.5 - 14.9 | K562 Cells |

| ALR1 Inhibition | 0.02 | Aldose Reductase |

| ALR2 Inhibition | Not specified | Aldose Reductase |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate, and what experimental conditions are critical for success?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Cyclocondensation : Reacting thiosemicarbazide derivatives with keto-esters under reflux in acetic acid to form the thiazolidinone core .

- Functionalization : Introducing the imino group via oxidative or reductive amination, using agents like LiAlH₄ for selective reductions or KMnO₄ for controlled oxidations .

- Esterification : Coupling intermediates (e.g., 4-(bromomethyl)benzoate) with thiazolidinone derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Critical conditions include temperature control (reflux at 80–110°C), solvent purity, and inert atmospheres to prevent side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR Spectroscopy : To confirm proton environments (e.g., imino NH at δ 10–12 ppm) and carbon backbone .

- LC-MS : For molecular weight verification and purity assessment (e.g., [M+H]+ ion matching theoretical values) .

- Elemental Analysis : To validate C, H, N, and S percentages within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

- Personal Protection : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or reactions due to potential acute toxicity (Category 4 for oral/dermal exposure) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can electrochemical methods improve the synthesis efficiency of related benzoate derivatives?

- Methodological Answer : Electrochemical aromatization (e.g., using Pt electrodes at 470°C with 3.25F charge) converts dihydro intermediates to aromatic pyrazoles in 67% yield, minimizing harsh reagents . Optimize by:

- Adjusting electrolyte composition (e.g., tetrabutylammonium hexafluorophosphate).

- Monitoring current density to prevent over-oxidation.

Q. What advanced analytical techniques resolve contradictions in spectral data for thiazolidinone derivatives?

- Methodological Answer : Contradictions in NMR or MS data arise from tautomerism (e.g., imino vs. enamine forms). Address via:

Q. How can catalytic applications of this compound be explored in organic transformations?

- Methodological Answer : The thiazolidinone core acts as a ligand or catalyst in:

- Asymmetric Synthesis : Coordinate with transition metals (e.g., Cu or Pd) for C–C coupling reactions. Test efficacy via Suzuki-Miyaura reactions with aryl halides .

- Redox Catalysis : Utilize the imino group for hydride transfer in ketone reductions (e.g., with NaBH₄) .

Q. What strategies enhance the pharmacological potential of this compound in preclinical studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethyl vs. methyl groups on the benzoate) to improve bioavailability .

- In Vitro Screening : Assess cytotoxicity (e.g., MTT assay on HEK-293 cells) and target binding (e.g., kinase inhibition assays) .

- Metabolic Stability : Use LC-MS/MS to track degradation in liver microsomes and identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.